3-Methyloxetan-3-amine hydrochloride

Description

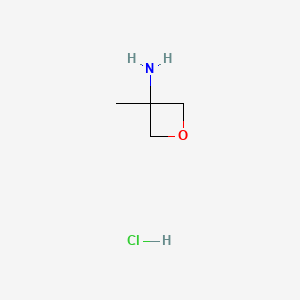

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFPEKUQJGOBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735259 | |

| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363404-87-8 | |

| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is a constant endeavor. Among the more recent entrants to the medicinal chemist's toolkit, the oxetane ring has garnered significant attention. This small, four-membered cyclic ether, once considered synthetically challenging, is now increasingly utilized as a versatile building block. Its unique conformational properties and ability to act as a polar, three-dimensional bioisostere for commonly used functional groups have proven advantageous in overcoming prevalent challenges in drug development.

This technical guide focuses on a particularly valuable derivative: 3-Methyloxetan-3-amine hydrochloride (CAS Number: 1363404-87-8).[1][2] We will delve into its synthesis, physicochemical properties, and burgeoning applications in drug discovery, providing a comprehensive resource for researchers looking to leverage the potential of this unique scaffold.

Physicochemical Properties and Structural Features

This compound is the salt form of 3-methyloxetan-3-amine (CAS Number: 874473-14-0). The hydrochloride salt form generally offers improved stability and handling characteristics, as well as enhanced aqueous solubility, which is often a desirable trait in drug development.

| Property | Value | Source |

| CAS Number | 1363404-87-8 | [1][2] |

| Molecular Formula | C4H10ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| pKa (Predicted) | 8.68 ± 0.20 (for the free base) | [3] |

| LogP (Calculated) | -0.266 (for the free base) | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų (for the free base) | [3] |

The oxetane ring in 3-methyloxetan-3-amine imparts a unique set of properties. It introduces a degree of three-dimensionality and polarity that can be advantageous for improving aqueous solubility and metabolic stability when incorporated into larger molecules.[4] The oxetane oxygen can act as a hydrogen bond acceptor, while the amine group provides a key site for further chemical modification.

Synthesis of this compound: A Plausible Multi-Step Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted oxetanes. A common strategy involves the conversion of a hydroxyl group to an amine. The following proposed synthesis starts from the readily available 1,1,1-tri(hydroxylmethyl)ethane.

Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane

The synthesis begins with the cyclization of 1,1,1-tri(hydroxylmethyl)ethane. This can be achieved through a Williamson ether synthesis-type reaction, though a more common and efficient method involves the use of a carbonate precursor.

Caption: Synthesis of 3-Hydroxymethyl-3-methyloxetane.

Experimental Protocol:

-

To a solution of 1,1,1-tri(hydroxylmethyl)ethane in a suitable solvent (e.g., toluene), add a catalytic amount of a strong base (e.g., sodium methoxide).

-

Add diethyl carbonate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by distillation under reduced pressure to yield 3-hydroxymethyl-3-methyloxetane.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The primary alcohol of 3-hydroxymethyl-3-methyloxetane is then converted into a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.

Caption: Tosylation of 3-Hydroxymethyl-3-methyloxetane.

Experimental Protocol:

-

Dissolve 3-hydroxymethyl-3-methyloxetane in pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(tosyloxymethyl)-3-methyloxetane.

Step 3: Introduction of the Azide Moiety

The tosylate is then displaced with an azide nucleophile in an SN2 reaction. The resulting azide can be readily reduced to the primary amine in the subsequent step.

Caption: Azide formation via nucleophilic substitution.

Experimental Protocol:

-

Dissolve 3-(tosyloxymethyl)-3-methyloxetane in a polar aprotic solvent such as DMF.

-

Add sodium azide to the solution and heat the mixture (e.g., to 80-100 °C).

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent and wash the combined organic layers with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield 3-(azidomethyl)-3-methyloxetane.

Step 4: Reduction of the Azide to the Primary Amine

The azide is reduced to the corresponding primary amine. This can be achieved through various methods, including catalytic hydrogenation or reduction with a reducing agent like lithium aluminum hydride.

Caption: Reduction of the azide to the primary amine.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 3-(azidomethyl)-3-methyloxetane in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-methyloxetan-3-amine.

Step 5: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 3-methyloxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

-

1H NMR: The spectrum would be expected to show a singlet for the methyl protons, two distinct signals for the diastereotopic methylene protons of the oxetane ring (likely appearing as doublets), and a broad singlet for the amine protons which would exchange with D2O.

-

13C NMR: The spectrum should display signals for the methyl carbon, the quaternary carbon bearing the methyl and amine groups, and the two methylene carbons of the oxetane ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm-1), C-H stretching vibrations, and the characteristic C-O-C stretching of the oxetane ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 87.12) and characteristic fragmentation patterns.

Applications in Drug Discovery

The incorporation of the 3-methyloxetan-3-amine moiety into drug candidates can offer several advantages, including:

-

Improved Solubility: The polar oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[4]

-

Metabolic Stability: The oxetane can serve as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[4]

-

Reduced Lipophilicity: In an effort to improve the drug-like properties of lead compounds, reducing lipophilicity is often a key objective. The polar nature of the oxetane can help achieve this.

-

Modulation of Basicity: The oxetane ring can influence the pKa of the neighboring amine group, which can be crucial for optimizing target engagement and pharmacokinetic properties.[5]

-

Enhanced 3D Character: The non-planar, three-dimensional nature of the oxetane ring can lead to improved binding to protein targets by accessing different regions of the binding pocket.[4]

Several clinical candidates containing an amino-oxetane scaffold have emerged, highlighting the growing importance of this structural motif in drug discovery.[5] Examples include:

-

Fenebrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of multiple sclerosis.

-

Ziresovir: An antiviral for the treatment of respiratory syncytial virus (RSV).

-

Lanraplenib: A spleen tyrosine kinase (Syk) inhibitor for the treatment of autoimmune diseases.

-

Danuglipron: A GLP-1 receptor agonist for the treatment of type 2 diabetes.

Caption: A typical drug discovery workflow incorporating the 3-methyloxetan-3-amine scaffold.

Safety and Handling

This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable and increasingly important building block for medicinal chemists. Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive scaffold for addressing common challenges in drug discovery. As synthetic methodologies for oxetanes continue to improve and our understanding of their impact on drug properties deepens, we can expect to see the 3-methyloxetan-3-amine moiety featured in an even greater number of innovative therapeutics in the years to come.

References

- PubChem. 3-Amino-3-methyloxetane. National Center for Biotechnology Information.

- Weng, D., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 11(9), 987-1004.

- Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From an Underrepresented Scaffold to a Popular Bioisostere.

- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane.

- Organic Chemistry Portal. Mitsunobu Reaction.

- NIH. Oxetanes in Drug Discovery Campaigns.

- PubChemLite. 3-methyloxan-3-amine hydrochloride.

- ChemBK. N-methyloxetan-3-amine.

Sources

3-Methyloxetan-3-amine hydrochloride molecular weight

An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers and scientists in the field of drug development. The oxetane motif has gained significant traction in medicinal chemistry for its ability to confer advantageous physicochemical properties upon lead compounds. This document delves into the core characteristics of this compound, with a primary focus on its molecular weight and other key properties. Furthermore, it outlines a proposed synthetic pathway, provides detailed experimental protocols for its use, and discusses its strategic application as a bioisosteric replacement to enhance drug-like properties. The information is presented with the scientific rigor and practical insight required by professionals in pharmaceutical research.

The Ascendancy of Oxetanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich, three-dimensional molecular scaffolds to escape the "flatland" of aromatic-heavy compound libraries. Among these, the oxetane ring—a four-membered ether—has emerged as a particularly powerful tool.[1][2] The incorporation of an oxetane moiety can trigger profound and positive changes in a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3]

Oxetanes are frequently employed as bioisosteres, serving as advantageous replacements for more common functional groups like gem-dimethyl or carbonyl groups.[2][4][5] For instance, replacing a lipophilic gem-dimethyl group with a polar oxetane can provide similar steric shielding to block metabolic oxidation while simultaneously improving solubility.[4] This unique combination of properties makes oxetane-containing building blocks, such as this compound, highly sought after for lead optimization campaigns. The presence of the amine handle provides a convenient point for further chemical elaboration, while the hydrochloride salt form ensures improved stability and handling characteristics.

Core Physicochemical Properties of this compound

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.

Molecular Weight and Formula

The definitive molecular characteristics of this compound are derived from its elemental composition.

This molecular weight is calculated by summing the atomic masses of four carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The free base, 3-Methyloxetan-3-amine, has a molecular formula of C₄H₉NO and a corresponding molecular weight of 87.12 g/mol .[11][12]

Summary of Chemical and Physical Data

The essential properties of this compound are summarized in the table below for quick reference by researchers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| Synonyms | 3-Methyl-3-oxetanamine hydrochloride, 3-Amino-3-methyloxetane Hydrochloride | [6][9] |

| CAS Number | 1363404-87-8 | [6][8][9][10] |

| Molecular Formula | C₄H₁₀ClNO | [6][7][8][9] |

| Molecular Weight | 123.58 g/mol | [6][8][10] |

| Appearance | White to off-white solid | [8][9] |

| Purity | Typically ≥97% | [8][10] |

| Storage Conditions | Store in a dry, inert atmosphere at 2-8°C | [9][10] |

| SMILES | CC1(N)COC1.Cl | [8] |

Synthesis, Handling, and Safety

Proposed Synthetic Pathway

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or custom modifications. A logical and chemically sound pathway can be proposed based on established organic chemistry transformations. The following workflow illustrates a potential multi-step synthesis starting from a commercially available precursor.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Tosylation: The initial step converts the primary alcohol into an excellent leaving group (tosylate). This is a standard, high-yielding reaction that activates the position for nucleophilic substitution.

-

Azide Displacement: Sodium azide is used as a robust nitrogen nucleophile. The resulting azide is stable and can be carried through to the next step without purification issues.

-

Reduction: The azide is then reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while lithium aluminum hydride (LiAlH₄) offers a more forceful alternative if hydrogenation is sluggish.

-

Salt Formation: The final step involves treating the purified free base with a stoichiometric amount of hydrochloric acid in an anhydrous solvent to precipitate the stable, crystalline hydrochloride salt.

Protocol: Hydrochloride Salt Formation

This protocol outlines the final, critical step of converting the free base amine into its hydrochloride salt, which enhances stability and ease of handling. This procedure is self-validating as the formation of a precipitate upon acid addition confirms a successful reaction.

Materials:

-

3-Methyloxetan-3-amine (free base)

-

Anhydrous 1,4-Dioxane

-

4.0 M HCl in Dioxane solution

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve 1.0 equivalent of 3-Methyloxetan-3-amine (free base) in a minimal amount of anhydrous 1,4-dioxane.

-

Cool the solution in an ice bath with gentle stirring.

-

Slowly add 1.05 equivalents of a 4.0 M HCl in dioxane solution dropwise to the stirred amine solution.

-

Observe for the formation of a white precipitate.

-

Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous dioxane to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to yield the final this compound.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: This compound is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[13] The corresponding GHS pictograms are GHS05 (Corrosion) and GHS07 (Exclamation Mark).[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[6][13] Avoid contact with skin and eyes.[6] Keep away from heat and sources of ignition.[13]

-

Storage: Store the container tightly closed in a dry and well-ventilated place.[9][13]

Strategic Applications in Drug Development

The true value of this compound lies in its application as a strategic tool for overcoming common hurdles in drug discovery.

Bioisosteric Replacement Strategy

The 3-amino-3-methyloxetane core is an effective bioisostere for other common chemical motifs that may possess undesirable properties, such as high lipophilicity or metabolic instability.

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane motif.

This strategic swap can lead to significant improvements in a compound's profile:

-

Enhanced Solubility: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, often improving aqueous solubility.[4][5]

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to carbonyl groups or benzylic gem-dimethyl groups.[4]

-

Improved 3D Character: The non-planar, sp³-rich nature of the oxetane can lead to better shape complementarity with protein binding pockets, potentially improving potency and selectivity.[4]

Experimental Workflow: In Vitro Metabolic Stability Assay

To validate the benefits of incorporating the oxetane motif, a metabolic stability assay using human liver microsomes (HLM) is a standard and essential experiment.

Objective: To determine the rate at which the test compound is metabolized by cytochrome P450 enzymes present in HLM.

Materials:

-

Test Compound (Oxetane-containing analog)

-

Positive Control (e.g., Verapamil, a rapidly metabolized compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (Cofactor solution)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer, HLM, and the test compound.

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater metabolic stability.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular weight of 123.58 g/mol and distinct physicochemical properties make it a reliable building block for synthesis. Its primary value is realized in its application as a bioisosteric scaffold, capable of systematically improving the solubility, metabolic stability, and three-dimensionality of drug candidates. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful motif to accelerate the discovery of safer and more effective medicines.

References

- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chiralen. (n.d.). This compound.

- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.

- National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database.

- ChemScene. (n.d.). 3-Methyloxetan-3-amine.

- Various Authors. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF.

- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- MG Chemicals. (2025). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database.

- Benchchem. (2025). The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide.

- Chemenu. (n.d.). 3-Ethyl-N-methyloxetan-3-amine hydrochloride.

- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.

- PubMed Central. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C4H10ClNO | CID 66570570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-3-oxetanamine hydrochloride 97% | CAS: 1363404-87-8 | AChemBlock [achemblock.com]

- 9. 3-Methyl-3-oxetanaMine hydrochloride | 1363404-87-8 [chemicalbook.com]

- 10. chiralen.com [chiralen.com]

- 11. chemscene.com [chemscene.com]

- 12. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

3-Methyloxetan-3-amine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Methyloxetan-3-amine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the methodologies and analytical reasoning required for the complete structure elucidation of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure and analytical data, ensuring a self-validating and robust scientific narrative.

Introduction: The Significance of Substituted Oxetanes

Oxetanes have emerged as crucial structural motifs in modern medicinal chemistry. Their unique three-dimensional nature, acting as bioisosteres for gem-dimethyl or carbonyl groups, can significantly improve physicochemical properties such as solubility and metabolic stability. This compound, a key building block, incorporates this valuable scaffold with a primary amine, offering a versatile point for further chemical modification. Accurate and unambiguous confirmation of its structure is a critical first step in any synthetic or drug discovery campaign.

This guide will detail a multi-technique approach to elucidate the structure of this compound, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unassailable confirmation of its chemical identity.

Workflow for Structure Elucidation

Figure 2: A relationship diagram showing the key 2D NMR correlations (HSQC and HMBC) that unambiguously connect the proton and carbon signals to confirm the structure of 3-methyloxetan-3-amine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire a 2D gCOSY spectrum.

-

Acquire a 2D gHSQC spectrum.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Integrate ¹H signals, assign multiplicities, and use the 2D spectra to build the molecular framework.

Trustworthiness: The complete and consistent set of NMR data—the number of signals, their chemical shifts, multiplicities, integrations, and 2D correlations—provides an exceptionally high level of confidence, leaving virtually no room for ambiguity regarding the molecular structure.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula.

-

IR Spectroscopy confirms the presence of the key functional groups: an ammonium salt and an oxetane ring.

-

NMR Spectroscopy (1D and 2D) provides the definitive map of the atomic connectivity, confirming the carbon skeleton and the precise location of all protons.

References

- Title: The Oxetane Motif in Medicinal Chemistry Source: Future Medicinal Chemistry URL:[Link]

- Title: Oxetanes as versatile building blocks in drug discovery Source: RSC Medicinal Chemistry URL:[Link]

- Title: The role of mass spectrometry in the drug discovery process Source: N

- Title: Infrared and Raman spectra of oxetane Source: The Journal of Chemical Physics URL:[Link]

3-Methyloxetan-3-amine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Methyloxetan-3-amine Hydrochloride

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for the preparation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The presented synthesis is a multi-step process that begins with the construction of the core oxetane ring, followed by the introduction of a functional group handle that is subsequently converted to the desired amine and finally isolated as its hydrochloride salt. This guide will delve into the causality behind the experimental choices at each stage, providing detailed, step-by-step protocols and visual aids to ensure clarity and reproducibility.

Strategic Overview of the Synthesis

The most prevalent and scalable synthesis of this compound proceeds through a key intermediate, 3-azidomethyl-3-methyloxetane (AMMO). This strategy is advantageous as it allows for the late-stage introduction of the amine functionality via a robust and high-yielding azide reduction. The overall synthetic approach can be dissected into five primary stages:

-

Oxetane Ring Formation: Construction of the 3-hydroxymethyl-3-methyloxetane (HMMO) core.

-

Hydroxyl Group Activation: Conversion of the primary alcohol in HMMO to a suitable leaving group, typically a tosylate (MTMO).

-

Azide Installation: Nucleophilic substitution of the tosylate with an azide anion to yield 3-azidomethyl-3-methyloxetane (AMMO).

-

Azide Reduction: Conversion of the azide to the primary amine, 3-methyloxetan-3-amine.

-

Salt Formation: Protonation of the amine with hydrochloric acid to afford the stable hydrochloride salt.

Figure 1: Overall synthetic pathway for this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Part 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The initial step involves the formation of the oxetane ring from an acyclic precursor. A common and effective method starts from 1,1,1-tris(hydroxymethyl)ethane, which undergoes an intramolecular Williamson ether synthesis-type reaction.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of 1,1,1-tris(hydroxymethyl)ethane in a suitable high-boiling solvent (e.g., dimethylformamide), add a catalytic amount of a strong base (e.g., sodium hydride).

-

Slowly add diethyl carbonate to the reaction mixture.

-

Heat the mixture to a temperature sufficient to drive the cyclization (typically >100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure HMMO.

Causality and Expertise: The use of diethyl carbonate serves as a less hazardous alternative to phosgene for the in-situ formation of a cyclic carbonate, which then undergoes decarboxylation and cyclization to form the oxetane ring. The high reaction temperature is necessary to overcome the activation energy for the formation of the strained four-membered ring.[3][4]

Part 2: Synthesis of 3-(Tosyloxy)methyl-3-methyloxetane (MTMO)

To facilitate the subsequent nucleophilic substitution, the primary hydroxyl group of HMMO must be converted into a good leaving group. Tosylation is a classic and highly effective method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Dissolve HMMO in a suitable solvent such as dichloromethane or pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution. The use of pyridine as a solvent also serves as the base to neutralize the HCl byproduct. If using an inert solvent, a non-nucleophilic base like triethylamine should be added.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford MTMO, which can often be used in the next step without further purification.

Causality and Expertise: The tosyl group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation of the primary alcohol is crucial for the efficient displacement by the relatively weak nucleophile, azide.[3][5]

Part 3: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

This step involves the SN2 displacement of the tosylate group with sodium azide to introduce the azide functionality.

Reaction Scheme:

Experimental Protocol:

-

Dissolve MTMO in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN3) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the substitution reaction.

-

Monitor the reaction's progress by TLC or IR spectroscopy (disappearance of the tosylate peaks and appearance of the characteristic azide stretch at ~2100 cm⁻¹).

-

After completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield AMMO.

Causality and Expertise: DMF is an ideal solvent for this SN2 reaction as it solvates the sodium cation, leaving a "naked" and more nucleophilic azide anion, thus promoting a faster reaction rate.[3][5] It is critical to handle sodium azide with care as it is toxic and can be explosive.

Figure 2: Experimental workflow for the reduction of AMMO and subsequent hydrochloride salt formation.

Part 4: Reduction to 3-Methyloxetan-3-amine

The reduction of the azide to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Dissolve AMMO in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.

-

The resulting filtrate contains the desired 3-methyloxetan-3-amine.

Causality and Expertise: Catalytic hydrogenation is preferred for its high yield, clean conversion, and the generation of only nitrogen gas as a byproduct. Other methods for azide reduction exist, such as using stannous chloride or zinc and ammonium chloride, but catalytic hydrogenation is often the method of choice for its operational simplicity and environmental considerations.[6][7][8]

Part 5: Formation of this compound

The final step is the formation of the hydrochloride salt, which is often a more stable, crystalline, and easier-to-handle solid compared to the free amine.

Reaction Scheme:

Experimental Protocol:

-

To the solution of 3-methyloxetan-3-amine from the previous step, add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.

-

Dry the product under vacuum to yield pure this compound.

Causality and Expertise: The formation of the hydrochloride salt is a straightforward acid-base reaction. The use of a non-aqueous solution of HCl is crucial to prevent the introduction of water, which could affect the crystallinity and yield of the final product.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 1,1,1-Tris(hydroxymethyl)ethane | 3-Hydroxymethyl-3-methyloxetane (HMMO) | Diethyl Carbonate, Base | 70-80%[3] |

| 2 | 3-Hydroxymethyl-3-methyloxetane (HMMO) | 3-(Tosyloxy)methyl-3-methyloxetane (MTMO) | TsCl, Pyridine | ~95%[3] |

| 3 | 3-(Tosyloxy)methyl-3-methyloxetane (MTMO) | 3-Azidomethyl-3-methyloxetane (AMMO) | NaN₃, DMF | 85-95%[3][5] |

| 4 & 5 | 3-Azidomethyl-3-methyloxetane (AMMO) | This compound | H₂, Pd/C; HCl | >90% (over two steps) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By proceeding through a tosylated intermediate and a subsequent azide, this route allows for the efficient and high-yielding synthesis of this valuable building block. The provided protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and leverage its unique properties in their research endeavors.

References

- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). Google.

- Buy 3-(azidomethyl)-3-methyloxetane | 90683-29-7 - Smolecule. (n.d.). Smolecule.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]

- Synthesis of 3-azidomethyl-3-methyloxetane. (2009). ResearchGate.

- An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group.

- Oxetane synthesis and previous work. (n.d.). ResearchGate.

- Synthesis of 3-Azidomethyl-3-Methyloxetane. (2009). Semantic Scholar.

- Oxetane Presentation.pptx. (n.d.). The Dong Group.

- Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-100. [Link]

- Synthesis of Oxetanes. (n.d.).

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv. [Link]

- Synthesis and characterization of the copolyether of 3-azidemethyl-3-methyloxetane and tetrahydrofuran. (n.d.). ResearchGate.

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals.

- Preparation method of 3-aminomethyl oxetane and its organic acid salts. (2012). Google Patents.

- facile conversion of azides to amines. (1986). Tetrahedron Letters, 27(13), 1423-1424. [Link]

- Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal.

- Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. (n.d.). ResearchGate.

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2022). RSC Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 3. Synthesis of 3-Azidomethyl-3-Methyloxetane | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Amine synthesis by azide reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: From Discovery to Application

A Senior Application Scientist's Synthesis of its History, Synthesis, Properties, and Role in Modern Drug Discovery

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Among the motifs that have garnered significant attention over the past two decades, the oxetane ring—a four-membered cyclic ether—has emerged from relative obscurity to become a valuable tool for medicinal chemists.[1][2] Its unique combination of properties, including high polarity, low lipophilicity, metabolic stability, and a distinct three-dimensional structure, allows it to serve as a powerful bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl moieties.[3][4]

This guide focuses on a specific, yet increasingly important, member of this class: 3-Methyloxetan-3-amine hydrochloride (CAS: 1363404-87-8).[5] As a trifunctional building block, it offers a synthetically versatile handle (the primary amine) attached to a rigid, polar, and metabolically robust core. We will explore the historical context of its discovery, detail its synthesis and characterization, and illuminate its applications for researchers, scientists, and drug development professionals.

Part 1: Discovery and History - A Tale of Enabling Technology

The story of 3-Methyloxetan-3-amine is intrinsically linked to the broader "rediscovery" of oxetane chemistry in the early 2000s. For much of chemical history, the synthesis of strained four-membered rings like oxetanes was considered challenging and their utility limited.[1] This perception began to shift dramatically with the influential work of Professor Erick M. Carreira and collaborators, who, in a series of seminal publications starting around 2006, demonstrated the profound and beneficial impact of incorporating oxetanes into molecular scaffolds.[1][2][6]

Their work established that replacing a metabolically labile gem-dimethyl group with an oxetane ring could block oxidation while simultaneously increasing aqueous solubility—a highly desirable but often counterintuitive outcome.[3] Furthermore, they demonstrated that the oxetane ring acts as an effective hydrogen bond acceptor and can favorably influence the basicity of nearby amines due to its electron-withdrawing nature.[1]

This pioneering research ignited an "oxetane rush" in the medicinal chemistry community, creating a demand for new, functionalized oxetane building blocks.[3] While a specific, celebrated "discovery paper" for this compound is not prominent in the literature, its emergence is a direct consequence of this new demand. Its CAS number (1363404-87-8) indicates its relatively recent formal registration. The compound appeared as a commercially available building block, enabling chemists to readily incorporate the 3-methyl-3-amino-oxetane motif into their drug discovery programs. A patent for muscarinic M1 receptor agonists from 2015 lists the free base, 3-Methyloxetan-3-amine (CAS: 874473-14-0), as a commercially available starting material, highlighting its establishment as a tool for drug discovery by that time.[7]

The logical precursor to this amine is Oxetan-3-one , a key intermediate whose synthetic accessibility was also a focus of significant research, providing the foundation for the synthesis of a wide array of 3-substituted oxetanes, including the title compound.[6][8]

Part 2: Synthesis and Mechanistic Insight

The most logical and industrially scalable route to 3-Methyloxetan-3-amine is through the reductive amination of 3-oxetanone. This well-established transformation converts a carbonyl group into an amine via an intermediate imine.[9]

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step, one-pot process. First, 3-oxetanone reacts with an ammonia source to form the corresponding imine. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the primary amine. A subsequent methylation step would be required to arrive at a methylated amine, however, for the title primary amine, direct amination is sufficient. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Plausible synthetic workflow for 3-Methyloxetan-3-amine HCl.

Causality in Experimental Choices

-

Ammonia Source: While aqueous ammonia can be used, salts like ammonium acetate (NH₄OAc) are often preferred in a laboratory setting. The acetate anion acts as a mild acid catalyst, promoting the dehydration of the hemiaminal intermediate to the crucial imine, which is necessary for the reduction to proceed.[9]

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive aminations. Its key advantage is its selectivity; it reduces the C=N bond of the imine much faster than the C=O bond of the starting ketone at neutral or slightly acidic pH. This selectivity prevents the wasteful reduction of the starting material to 3-methyloxetan-3-ol and allows for a convenient one-pot procedure where all reagents are mixed from the start.[9]

-

Salt Formation: The final product is isolated as a hydrochloride salt. The free amine is often a liquid or low-melting solid that can be difficult to handle and purify. Conversion to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. Anhydrous HCl in a solvent like diethyl ether or dioxane is used to precipitate the salt cleanly.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for reductive amination.

-

Imine Formation and Reduction (One-Pot):

-

To a stirred solution of 3-oxetanone (1.0 eq) in methanol (MeOH, ~0.5 M) in a round-bottom flask, add ammonium acetate (3.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

-

Work-up and Isolation of the Free Base:

-

Carefully quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to pH > 12 with solid NaOH or 6 M NaOH solution, ensuring the mixture remains cool.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methyloxetan-3-amine free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

-

Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

-

Part 3: Physicochemical and Spectroscopic Data

The value of this compound as a building block is rooted in its distinct physicochemical properties. The data presented below is a compilation from various chemical databases for the free base (CAS 874473-14-0) and the hydrochloride salt.[10][11][12][13]

Table 1: Physicochemical Properties

| Property | 3-Methyloxetan-3-amine (Free Base) | 3-Methyloxetan-3-amine HCl | Source(s) |

| CAS Number | 874473-14-0 | 1363404-87-8 | [5][11] |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [5][11] |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [5][11] |

| Appearance | Liquid | White Solid | Supplier Data |

| Calculated LogP | -0.8 | N/A | [13] |

| Topological Polar Surface Area | 35.3 Ų | N/A | [13] |

| Hydrogen Bond Donors | 1 | 2 | [13] |

| Hydrogen Bond Acceptors | 2 | 1 | [13] |

| Refractive Index (n20/D) | ~1.444 | N/A |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for the title compound is elusive, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Oxetane Protons | 4.5 - 4.9 | AB quartet | 4H | -O-CH₂- |

| Methyl Protons | ~1.5 | Singlet | 3H | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| Oxetane Carbons | 75 - 85 | -O-C H₂- |

| Quaternary Carbon | 55 - 65 | -C (CH₃)(NH₂) |

| Methyl Carbon | 20 - 30 | -C H₃ |

Note: The amine protons (NH₂) in ¹H NMR are often broad and may exchange with D₂O, rendering them invisible. Chemical shifts are estimates and can vary based on solvent and concentration.

Part 4: Applications in Drug Discovery and Development

The utility of this compound lies in its ability to confer desirable "drug-like" properties. Its incorporation into a lead compound can be a key strategy during lead optimization to address issues of solubility, metabolic stability, and lipophilicity.

Workflow for Bioisosteric Replacement

The diagram below illustrates a typical workflow where a problematic molecular fragment (like a gem-dimethyl or carbonyl group) is replaced with the 3-amino-3-methyloxetane moiety to improve a compound's overall profile.

Caption: A typical drug discovery workflow incorporating 3-amino-oxetanes.

Key Advantages in Medicinal Chemistry:

-

Improved Solubility and Reduced Lipophilicity: The polar oxygen atom of the oxetane ring significantly increases the polarity of the local environment compared to an analogous gem-dimethyl group, often leading to enhanced aqueous solubility and a lower LogP/LogD.[14]

-

Enhanced Metabolic Stability: The C-H bonds of a gem-dimethyl group can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The oxetane ring is generally more robust and serves as an effective "metabolic shield."[3]

-

Modulation of Amine Basicity (pKa): The electron-withdrawing inductive effect of the oxetane oxygen atom lowers the pKa of the adjacent amine. This can be crucial for reducing off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[1]

-

Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more sp³-rich, three-dimensional molecules is a major trend in modern drug design. The rigid, puckered structure of the oxetane ring introduces conformational restriction and a well-defined exit vector for substituents, which can lead to improved target binding and selectivity.[4]

While specific examples detailing the use of this compound in clinical candidates are not yet widely published, its commercial availability and the clear benefits of the scaffold ensure its continued use as a valuable building block in ongoing drug discovery programs.

Conclusion

This compound is more than just a chemical reagent; it is a product of a paradigm shift in medicinal chemistry. Its history is tied to the strategic decision by chemists to embrace strained ring systems for their unique property-modulating effects. This guide has provided a comprehensive overview of its background, a robust and logical synthetic strategy, and the key principles that make it a valuable tool for drug discovery. For researchers aiming to overcome common hurdles in lead optimization, the incorporation of this and related oxetane building blocks represents a proven and powerful approach to designing safer and more effective medicines.

References

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

- Ishikura, H., & Bull, J. A. (2024). Recent advances in the synthesis of 3,3-disubstituted oxetanes. In Advances in Heterocyclic Chemistry (Vol. 143, pp. 1-58). Elsevier. [Link]

- Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. ChemRxiv. [Link]

- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12351–12399. [Link]

- Rojas, J. J., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

- Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 56(3), 543-546. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

- Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed, PMID: 20349959. [Link]

- ChemRxiv. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

- Heifetz, A., et al. (2015). Bicyclic aza compounds as muscarinic m1 receptor agonists.

- Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Wessel, H. P., et al. (2011). Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties.

- SpectraBase. (n.d.). 3-Methyloxetan-3-ol. SpectraBase.

- Wikipedia. (n.d.). Reductive amination. Wikipedia.

- Bellinghiere, A. T., et al. (2015). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF. [Link]

- PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). HMDB.

- Emerson, W. S. (1948). Preparation of tertiary amines.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- SpectraBase. (n.d.). 3,3-Dimethyloxetane - Optional[13C NMR] - Spectrum. SpectraBase.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Ramachandran, P. V., et al. (2011). Reductive Amination Using Ammonia Borane. Request PDF. [Link]

- Gergely, S., et al. (2022). Industrial process for the preparation of cariprazine.

- Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses.

- Denton, R., et al. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methyl-3-oxetanaMine hydrochloride | 1363404-87-8 [chemicalbook.com]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chemscene.com [chemscene.com]

- 11. 3-Methyl-3-oxetanamine 97% | CAS: 874473-14-0 | AChemBlock [achemblock.com]

- 12. This compound | C4H10ClNO | CID 66570570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-methyloxetan-3-amine hydrochloride, a valuable heterocyclic building block in contemporary medicinal chemistry. The unique physicochemical properties conferred by the strained four-membered oxetane ring, combined with the synthetic versatility of the primary amine, make this compound a compelling scaffold for the development of novel therapeutics. This document details the nomenclature, chemical properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and drug development professionals. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides the standardized nomenclature and identifiers for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several synonyms:

-

3-Methyl-3-oxetanamine hydrochloride

-

3-Amino-3-methyloxetane hydrochloride

-

3-Oxetanamine, 3-methyl-, hydrochloride (1:1)

Chemical Identifiers

A comprehensive list of chemical identifiers is provided in the table below for precise database searching and material procurement.

| Identifier | Value |

| CAS Number | 1363404-87-8 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| PubChem CID | 66570570[1] |

| MDL Number | MFCD17676116 |

For the corresponding free base, 3-methyloxetan-3-amine:

| Identifier | Value |

| CAS Number | 874473-14-0[2] |

| Molecular Formula | C₄H₉NO[2][3] |

| Molecular Weight | 87.12 g/mol [3] |

| PubChem CID | 46835725[2] |

Physicochemical Properties and Reactivity

The utility of this compound in drug discovery is intrinsically linked to the properties of the oxetane ring. The four-membered ring is conformationally restrained and possesses significant ring strain, which dictates its reactivity and influence on the properties of parent molecules.

The Oxetane Ring: A Unique Structural Motif

The oxetane ring is a saturated heterocycle containing one oxygen and three carbon atoms. The inherent ring strain, estimated to be around 106 kJ/mol, makes it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but less so than the three-membered oxirane (epoxide) ring. This intermediate reactivity allows for the oxetane ring to be stable under many synthetic conditions while being susceptible to ring-opening reactions under specific, often acidic, conditions.

A key feature of the oxetane oxygen is its ability to act as a strong hydrogen bond acceptor. This property can enhance the aqueous solubility of molecules, a desirable trait in drug candidates. The incorporation of oxetane moieties has been shown to improve metabolic stability and reduce lipophilicity in comparison to gem-dimethyl or carbonyl groups, making them attractive bioisosteres.

Reactivity of 3-Methyloxetan-3-amine

The reactivity of 3-methyloxetan-3-amine is dominated by two key features: the nucleophilicity of the primary amine and the electrophilicity of the oxetane ring under acidic conditions.

-

Amine Reactivity: The primary amine at the 3-position is a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward incorporation of the 3-methyl-3-oxetanyl moiety into larger, more complex molecules.

-

Oxetane Ring-Opening: The oxetane ring is susceptible to cleavage under acidic conditions. Protonation of the ring oxygen activates the C-O bonds towards nucleophilic attack. This reactivity must be considered during synthetic planning, particularly in deprotection or salt formation steps involving strong acids.

The relationship between the amine's nucleophilicity and the oxetane's electrophilic potential is visualized in the diagram below.

Caption: Reactivity pathways of 3-methyloxetan-3-amine.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the formation of the oxetane ring, followed by the introduction of the amine functionality, and concludes with the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Step 1: Synthesis of 3-Hydroxy-3-methyloxetane

-

To a solution of 2,2-bis(hydroxymethyl)propan-1-ol in a suitable solvent such as dichloromethane, add one equivalent of a tosylating agent (e.g., tosyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, add a strong base (e.g., sodium hydride) to effect intramolecular cyclization.

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-hydroxy-3-methyloxetane.

Step 2: Synthesis of 3-Methyl-3-oxetanone

-

Dissolve 3-hydroxy-3-methyloxetane in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

-

Stir the reaction until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite and concentrate the filtrate under reduced pressure to obtain 3-methyl-3-oxetanone.

Step 3: Synthesis of 3-Methyloxetan-3-amine (via Neber Rearrangement)

-

Treat 3-methyl-3-oxetanone with hydroxylamine hydrochloride and a base to form the corresponding oxime.

-

React the oxime with tosyl chloride in the presence of a base (e.g., pyridine) to form the O-tosyl oxime.

-

Subject the O-tosyl oxime to Neber rearrangement conditions, typically by treatment with a base such as sodium ethoxide in ethanol, to yield 3-methyloxetan-3-amine.

-

Purify the free base by distillation or column chromatography.

Step 4: Formation of this compound

-

Dissolve the purified 3-methyloxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Methyl Protons (CH₃): A singlet integrating to three protons is expected, likely in the range of δ 1.5-2.0 ppm.

-

Oxetane Protons (CH₂): The four protons of the oxetane ring are diastereotopic and are expected to appear as two distinct sets of signals, likely multiplets or distinct AB quartets, in the range of δ 4.0-5.0 ppm.

-

Amine Protons (NH₃⁺): A broad singlet corresponding to the three amine protons is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 8.0-9.0 ppm.

¹³C NMR Spectroscopy

-

Methyl Carbon (CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-30 ppm.

-

Quaternary Carbon (C-NH₃⁺): The carbon atom bearing the amino and methyl groups is expected to have a chemical shift in the range of δ 55-65 ppm.

-

Oxetane Carbons (CH₂): The two equivalent methylene carbons of the oxetane ring are expected to resonate further downfield due to the deshielding effect of the oxygen atom, likely in the range of δ 75-85 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (N-H) group.

-

C-H Stretching: Aliphatic C-H stretching vibrations are anticipated just below 3000 cm⁻¹.

-

N-H Bending: An absorption band for the asymmetric and symmetric bending of the NH₃⁺ group is expected around 1600-1500 cm⁻¹.

-

C-O Stretching: A characteristic strong absorption for the C-O-C stretch of the oxetane ring is expected in the fingerprint region, typically around 980-960 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-methyloxetan-3-amine moiety into drug candidates can offer several advantages, making it a valuable building block for lead optimization.

-

Improved Physicochemical Properties: As a bioisostere for commonly used groups like gem-dimethyl or carbonyl, the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially increasing the half-life of a drug.

-

Three-Dimensional Scaffolding: The rigid, non-planar structure of the oxetane ring provides a well-defined three-dimensional scaffold that can be exploited to orient substituents for optimal binding to biological targets. This can lead to increased potency and selectivity.

-

Versatile Synthetic Handle: The primary amine allows for the facile introduction of the 3-methyl-3-oxetanyl group into a wide variety of molecular architectures using standard amide bond formation, reductive amination, and other common synthetic transformations.

While specific examples for 3-methyloxetan-3-amine are emerging, the closely related 3-phenyloxetan-3-amine core has been successfully employed in the development of potent and orally bioavailable small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), highlighting the therapeutic potential of this class of compounds.

Safety, Handling, and Storage

Proper safety precautions are essential when handling this compound and its free base.

Hazard Identification

Based on safety data sheets for the free base, 3-amino-3-methyloxetane, the compound is classified as:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is expected to be a hygroscopic solid, so storage in a desiccator may be necessary. The free base is typically stored at low temperatures (-20°C) to prevent degradation.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, polar oxetane ring and a synthetically tractable primary amine offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utility of this compound and related scaffolds is poised to expand significantly.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information.

Sources

A Comprehensive Technical Guide to the Solubility of 3-Methyloxetan-3-amine Hydrochloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Methyloxetan-3-amine hydrochloride, a compound of increasing interest in pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Executive Summary

This compound is a polar, ionic compound incorporating a strained oxetane ring. This unique structural combination suggests a nuanced solubility profile. As a hydrochloride salt, it is anticipated to exhibit favorable solubility in polar protic solvents capable of solvating both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. The presence of the oxetane moiety is known to significantly enhance aqueous solubility, a factor that also influences its behavior in polar organic solvents.[1][2][3] Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents. This guide provides the necessary protocols to quantify these solubility characteristics across a spectrum of relevant organic solvents.

Theoretical Framework: Factors Governing Solubility

The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the interplay of several physicochemical factors. A thorough understanding of these principles is critical for solvent selection in synthesis, purification, formulation, and analytical method development.

2.1 The Role of the Amine Hydrochloride Salt

The primary determinant of the solubility of this compound is its ionic nature. As the hydrochloride salt of a primary amine, the molecule exists in a dissociated or ion-paired state in solution. The solubility is therefore highly dependent on the solvent's ability to stabilize these charged species.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving amine hydrochlorides. Their high dielectric constants reduce the electrostatic attraction between the cation and anion, while their ability to act as hydrogen bond donors allows for effective solvation of the chloride anion. The oxygen and nitrogen atoms of the solvent can also interact favorably with the ammonium cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While possessing high dielectric constants, these solvents lack the ability to donate hydrogen bonds. Consequently, their ability to solvate the chloride anion is diminished compared to protic solvents, which may result in lower, though often still significant, solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with ionic species. As such, the solubility of this compound in these solvents is expected to be very low.

2.2 The Influence of the Oxetane Ring